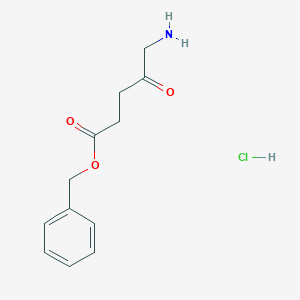

5-Aminolevulinic acid benzyl ester hydrochloride

Description

BenchChem offers high-quality 5-Aminolevulinic acid benzyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminolevulinic acid benzyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCTRQKEALPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623924 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-32-7 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview and detailed methodology for the synthesis of 5-aminolevulinic acid (5-ALA) benzyl ester hydrochloride, a significant derivative of 5-ALA used in photodynamic therapy (PDT) research. The esterification of 5-ALA to its benzyl ester enhances its lipophilicity, which is believed to facilitate improved penetration across cellular membranes, leading to a more efficient intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX).[1]

This guide outlines a common and effective three-step synthesis pathway: N-protection of 5-aminolevulinic acid, followed by esterification with benzyl alcohol, and concluding with deprotection to yield the target compound.

Synthesis Pathway Overview

The synthesis of 5-aminolevulinic acid benzyl ester hydrochloride is typically achieved through a three-step process designed to ensure high yield and purity. The core logic of this pathway is to first protect the reactive amino group, then form the ester linkage, and finally, remove the protecting group to reveal the desired product.

Caption: Overall synthesis pathway for 5-aminolevulinic acid benzyl ester hydrochloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-5-Aminolevulinic Acid

The initial step involves the protection of the amino group of 5-aminolevulinic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent the amine from participating in side reactions during the subsequent esterification.

Reaction:

5-Aminolevulinic acid hydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of dioxane and water.

Experimental Workflow:

Caption: Experimental workflow for the N-protection of 5-aminolevulinic acid.

Detailed Methodology:

-

5-Aminolevulinic acid hydrochloride is dissolved in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then cooled again to 0°C and acidified to a pH of 2-3 with cold 1M hydrochloric acid.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield N-Boc-5-aminolevulinic acid as a white solid.

Step 2: Synthesis of N-Boc-5-Aminolevulinic Acid Benzyl Ester

The carboxylic acid of N-Boc-5-aminolevulinic acid is esterified with benzyl alcohol using a carbodiimide coupling agent.

Reaction:

N-Boc-5-aminolevulinic acid is reacted with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).

Experimental Workflow:

Caption: Experimental workflow for the esterification of N-Boc-5-aminolevulinic acid.

Detailed Methodology:

-

N-Boc-5-aminolevulinic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) are dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

EDC hydrochloride (1.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford N-Boc-5-aminolevulinic acid benzyl ester.

Step 3: Synthesis of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride

The final step is the deprotection of the N-Boc group under acidic conditions to yield the hydrochloride salt of the benzyl ester.

Reaction:

N-Boc-5-aminolevulinic acid benzyl ester is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to cleave the Boc group. The use of HCl directly provides the desired hydrochloride salt.

Experimental Workflow:

Caption: Experimental workflow for the deprotection of N-Boc-5-aminolevulinic acid benzyl ester.

Detailed Methodology:

-

N-Boc-5-aminolevulinic acid benzyl ester is dissolved in a minimal amount of dioxane.

-

A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 5-aminolevulinic acid benzyl ester hydrochloride as a white or off-white solid.

Quantitative Data Summary

The following table summarizes typical yields and purity for each step of the synthesis. These values are representative and may vary based on specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (HPLC) |

| 1 | N-Boc-5-Aminolevulinic Acid | 85-95% | >98% |

| 2 | N-Boc-5-Aminolevulinic Acid Benzyl Ester | 70-85% | >98% |

| 3 | 5-Aminolevulinic Acid Benzyl Ester Hydrochloride | >90% | >99%[2] |

Note: The purity of the final product can be further enhanced by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization Data

The structure and purity of the final product, 5-aminolevulinic acid benzyl ester hydrochloride (CAS 163271-32-7), should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClNO₃[3][4][5] |

| Molecular Weight | 257.71 g/mol [3][5] |

| Appearance | White to off-white crystalline powder[2] |

| Storage Conditions | Store at -20°C, protected from light[6] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the identity of the synthesized compound.

References

physicochemical properties of 5-ALA benzyl ester

An In-depth Technical Guide to the Physicochemical Properties of 5-ALA Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a critical precursor in the heme biosynthesis pathway.[1] Its exogenous administration leads to the selective accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic tissues, a phenomenon harnessed for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS).[2][3] However, 5-ALA itself is a polar, zwitterionic molecule with limited skin permeability and stability at physiological pH.[4][5]

To overcome these limitations, various ester derivatives have been synthesized to act as more lipophilic prodrugs.[5] Among these, 5-ALA benzyl ester has emerged as a compound of interest. As a prodrug, it is designed to facilitate passage across cell membranes before being hydrolyzed by intracellular esterases to release 5-ALA, which then enters the heme synthesis pathway.[6] This guide provides a comprehensive overview of the core , detailed experimental protocols, and insights into its biological mechanism of action.

Core Physicochemical Properties

5-ALA benzyl ester is typically handled as a hydrochloride salt to improve its stability and handling characteristics. The following data pertains to 5-ALA benzyl ester hydrochloride.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 5-Aminolevulinic acid benzyl ester hydrochloride | [7][8] |

| Synonyms | Benzyl 5-amino-4-oxopentanoate hydrochloride, Benzyl-ALA hydrochloride | [7][9] |

| Appearance | White to off-white solid powder | [10] |

| Purity | >98% (as determined by HPLC) | [11] |

Chemical and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 163271-32-7 | [8][11][12] |

| Molecular Formula | C₁₂H₁₆ClNO₃ | [7][8][11][12] |

| Molecular Weight | 257.72 g/mol | [7] |

| SMILES | Cl.NCC(=O)CCC(=O)OCc1ccccc1 | [11] |

Solubility Profile

5-ALA benzyl ester hydrochloride exhibits solubility in various organic solvents, which is critical for its formulation and experimental use.

| Solvent | Solubility | Source(s) |

| DMSO | 250 mg/mL (970.08 mM) | [10][11] |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.08 mg/mL (8.07 mM) | [9] |

| DMSO/Corn Oil (10:90) | ≥ 2.08 mg/mL (8.07 mM) | [9] |

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

| Condition | Details | Source(s) |

| Solid State Storage | Store at -20°C, protected from light. Stable for ≥ 2 years under these conditions. | [7][11] |

| Solution Stability | Limited stability at neutral pH. Can be stored in solutions at pH 4 without significant degradation. At pH near 5, dimerization can occur, and at pH > 5.5, hydrolysis is possible. | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of 5-ALA benzyl ester.

Synthesis of 5-ALA Benzyl Ester (Fischer-Speier Esterification)

This protocol describes a general method for the synthesis of amino acid benzyl esters, adapted for 5-ALA.

Objective: To synthesize 5-ALA benzyl ester via acid-catalyzed esterification.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Benzyl alcohol (anhydrous)

-

p-Toluenesulfonic acid (PTSA)

-

Toluene (or another suitable water-azeotroping solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-aminolevulinic acid hydrochloride (1 eq.) in toluene.

-

Add benzyl alcohol (1.5-2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Azeotropic Reflux: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel to yield the pure 5-ALA benzyl ester.[13]

Determination of Solubility (Gravimetric Method)

This protocol provides a reliable method for quantifying the solubility of 5-ALA benzyl ester in a specific solvent.

Objective: To determine the solubility of 5-ALA benzyl ester in a given solvent at a specified temperature.[14]

Materials:

-

5-ALA benzyl ester hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 5-ALA benzyl ester to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial. Seal the vial.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.

-

Sample Collection: Allow the vial to stand at the set temperature for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

-

Calculation: Reweigh the vial containing the dried solute. The solubility is calculated as the mass of the solute divided by the volume of the solvent used.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol details the procedure for measuring the ability of 5-ALA benzyl ester to induce PpIX in cancer cells.

Objective: To quantify PpIX fluorescence in a cell line after treatment with 5-ALA benzyl ester.

Materials:

-

SW480 colon carcinoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

5-ALA benzyl ester hydrochloride stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed SW480 cells into a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.

-

Treatment: Prepare working solutions of 5-ALA benzyl ester hydrochloride in a cell culture medium at desired concentrations (e.g., 0.12 mM to 0.6 mM).[11] Remove the old medium from the cells and add the treatment medium.

-

Incubation: Incubate the cells for a specified period (e.g., 3 hours) at 37°C in a CO₂ incubator.[11]

-

Washing: After incubation, remove the treatment medium and wash the cells twice with PBS to remove any extracellular compound.

-

Fluorescence Measurement:

-

Plate Reader: Add fresh PBS or medium to the wells and measure the fluorescence intensity using an excitation wavelength around 405 nm and an emission wavelength around 635 nm.

-

Microscopy: Mount the coverslips on a slide and visualize the red PpIX fluorescence using an appropriate filter set.

-

-

Data Analysis: Quantify the fluorescence intensity and compare it to untreated control cells.

Biological Activity and Signaling Pathways

The primary biological function of 5-ALA benzyl ester is to serve as a prodrug for 5-ALA, which is then converted into the photosensitizer PpIX.

Heme Biosynthesis Pathway

Once inside the cell, 5-ALA benzyl ester is cleaved by non-specific esterases to release 5-ALA. This 5-ALA then enters the mitochondrial heme synthesis pathway. A series of enzymatic steps convert 5-ALA into PpIX. In cancer cells, the final enzymatic step, the conversion of PpIX to heme by ferrochelatase (FECH), is often less efficient, leading to an accumulation of fluorescent PpIX.[15]

Caption: Intracellular conversion of 5-ALA benzyl ester to Protoporphyrin IX (PpIX).

Cellular Uptake and Transport

Unlike 5-ALA, which is transported into cells via specific carriers like system BETA transporters, its ester derivatives are not recognized by these transporters.[16] The increased lipophilicity of 5-ALA benzyl ester compared to the parent 5-ALA molecule is believed to facilitate its transport across the cell membrane primarily through passive diffusion.[5] This difference in uptake mechanism can lead to significantly higher intracellular concentrations and subsequent PpIX accumulation, especially in tumor cells.[6]

Visualization of Experimental and Logical Workflows

General Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of 5-ALA benzyl ester.

Caption: Logical workflow for the synthesis of 5-ALA benzyl ester.

In Vitro PpIX Assay Workflow

This diagram outlines the standard experimental procedure for assessing the efficacy of 5-ALA benzyl ester in cell culture.

Caption: Experimental workflow for in vitro PpIX accumulation assay.

Applications in Research and Drug Development

5-ALA benzyl ester serves as a valuable tool for researchers in several capacities:

-

Photodetection Agent: It is used as a precursor to induce PpIX accumulation, which can then be used to visualize tumor margins during research on fluorescence-guided resection.[7][9]

-

PDT Research: The compound is a key agent in preclinical studies to evaluate and optimize photodynamic therapy protocols. Studies have shown that simple esters like the hexyl and benzyl esters can lead to significantly higher PpIX accumulation in tumor cells compared to 5-ALA, potentially allowing for lower doses and shorter incubation times.[6]

-

Prodrug Development: It serves as a benchmark compound for the design and evaluation of new, more advanced 5-ALA derivatives with improved stability, targeting, and efficacy.[6]

References

- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 7. goldbio.com [goldbio.com]

- 8. echemi.com [echemi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5-Aminolevulinic acid benzyl ester hydrochloride | 163271-32-7 [amp.chemicalbook.com]

- 11. 5-ALA benzyl ester hydrochloride | 163271-32-7 | MOLNOVA [molnova.com]

- 12. appchemical.com [appchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Epithelial growth factor receptor expression influences 5-ALA induced glioblastoma fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminolevulinic Acid Benzyl Ester Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA) has emerged as a significant prodrug in the fields of oncology and surgical guidance. As a natural precursor in the heme biosynthesis pathway, exogenous administration of 5-ALA leads to the preferential accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This selective accumulation forms the basis of two critical clinical applications: photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). However, the hydrophilic nature of 5-ALA can limit its cellular uptake and overall efficacy.

To address this limitation, lipophilic derivatives of 5-ALA have been developed, among which 5-aminolevulinic acid benzyl ester hydrochloride has shown significant promise. By esterifying the carboxylic acid group of 5-ALA with a benzyl group, the lipophilicity of the molecule is increased, facilitating its passage across the cell membrane. Once inside the cell, non-specific esterases are thought to cleave the ester bond, releasing 5-ALA to enter the heme synthesis pathway and induce a more pronounced accumulation of PpIX compared to the administration of 5-ALA alone. This enhanced accumulation of PpIX can lead to more effective tumor destruction in PDT and brighter fluorescence for more precise tumor delineation in FGS.

This technical guide provides an in-depth exploration of the core mechanism of action of 5-aminolevulinic acid benzyl ester hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The mechanism of action of 5-aminolevulinic acid benzyl ester hydrochloride can be dissected into three key stages: cellular uptake and hydrolysis, conversion to Protoporphyrin IX within the heme biosynthesis pathway, and the subsequent applications in photodynamic therapy and fluorescence-guided surgery.

Cellular Uptake and Hydrolysis

Unlike the parent molecule 5-ALA, which is primarily transported into cells via β-amino acid transporters, the more lipophilic 5-ALA benzyl ester is believed to cross the cell membrane primarily through passive diffusion[1]. This enhanced lipophilicity is a key design feature intended to improve intracellular delivery.

Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the benzyl ester bond, releasing 5-aminolevulinic acid and benzyl alcohol. The liberated 5-ALA is then able to participate in the heme biosynthesis pathway.

Heme Biosynthesis Pathway and Protoporphyrin IX Accumulation

The liberated 5-ALA serves as a substrate for the heme biosynthesis pathway, a series of eight enzymatic steps occurring in the cytoplasm and mitochondria. By providing an excess of the initial substrate, 5-ALA bypasses the rate-limiting feedback inhibition of ALA synthase by heme. This leads to a buildup of intermediates, most notably the fluorescent and photosensitive molecule, Protoporphyrin IX (PpIX).

The preferential accumulation of PpIX in tumor cells is attributed to several factors, including a potentially lower activity of the enzyme ferrochelatase, which catalyzes the final step of converting PpIX to heme, and an altered cellular metabolism in cancer cells[2][3].

Applications in Photodynamic Therapy and Fluorescence-Guided Surgery

The accumulation of PpIX is the cornerstone of both PDT and FGS.

-

Photodynamic Therapy (PDT): PpIX is a potent photosensitizer. When exposed to light of a specific wavelength (typically in the red region of the spectrum, around 635 nm), it absorbs a photon and transitions to an excited triplet state. This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS are cytotoxic, leading to oxidative damage to cellular components and ultimately inducing apoptosis and necrosis in the targeted tumor cells.

-

Fluorescence-Guided Surgery (FGS): PpIX is also a fluorophore. When illuminated with blue-violet light (around 405 nm), it emits a characteristic red fluorescence. This property allows surgeons to visualize tumor margins in real-time during surgery, enabling a more complete and precise resection of malignant tissue while sparing healthy surrounding tissue.

Quantitative Data

Table 1: Comparative Protoporphyrin IX (PpIX) Production

| Compound | Cell Line | Concentration | Incubation Time (hours) | Relative PpIX Fluorescence Intensity (Arbitrary Units) | Reference |

| 5-ALA | WiDr | 2 mM | 4 | ~100 | [1] |

| 5-ALA Hexyl Ester | WiDr | 0.2 mM | 4 | ~100 | [1] |

| 5-ALA | Human Glioma Spheroids | 0.05 mM | 4 | Lower Cytotoxicity | [4] |

| 5-ALA Benzyl Ester | Human Glioma Spheroids | 0.05 mM | 4 | Greater Cytotoxicity | [4] |

Note: The data for 5-ALA Hexyl Ester suggests that a significantly lower concentration is needed to achieve similar PpIX levels as 5-ALA. The qualitative data for 5-ALA Benzyl Ester indicates a similar or even greater efficiency.

Table 2: Comparative Photodynamic Therapy (PDT) Efficacy (IC50 Values)

| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |

| 5-ALA | Various Cancer Cell Lines | Variable | Generally higher | [5] |

| 5-ALA Benzyl Ester | Human Glioma Spheroids | 25 | Lower than 5-ALA (qualitative) | [4] |

Note: IC50 values are highly dependent on the cell line, light dose, and experimental conditions. The available data strongly suggests that the IC50 for 5-ALA benzyl ester would be significantly lower than that of 5-ALA under identical conditions due to its enhanced cellular uptake and PpIX production.

Experimental Protocols

The following are representative protocols for key experiments involved in the study of 5-aminolevulinic acid benzyl ester hydrochloride.

Synthesis of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride

A common method for the synthesis of 5-ALA esters involves the reaction of 5-aminolevulinic acid hydrochloride with the corresponding alcohol in the presence of a catalyst.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Benzyl alcohol

-

Thionyl chloride or other suitable catalyst

-

Anhydrous solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Crystallization solvent (e.g., diethyl ether)

Procedure:

-

Suspend 5-aminolevulinic acid hydrochloride in anhydrous benzyl alcohol.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding an anti-solvent like diethyl ether.

-

Collect the crystalline product by filtration, wash with the anti-solvent, and dry under vacuum.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

References

- 1. abbs.info [abbs.info]

- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]

The Evolution of 5-Aminolevulinic Acid (5-ALA) Esters: A Technical Guide to Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminolevulinic acid (5-ALA), a naturally occurring precursor in the heme biosynthesis pathway, has emerged as a significant prodrug in photodynamic therapy (PDT) and fluorescence-guided surgery. Upon administration, exogenous 5-ALA bypasses the rate-limiting step of its own synthesis, leading to the accumulation of the potent photosensitizer protoporphyrin IX (PpIX) in neoplastic cells. However, the clinical efficacy of 5-ALA is hampered by its hydrophilic nature, which limits its penetration through cellular membranes. This technical guide provides an in-depth overview of the discovery and development of 5-ALA esters, a class of lipophilic derivatives designed to overcome the limitations of the parent compound. We will delve into their synthesis, physicochemical properties, pharmacokinetics, and mechanisms of action, supported by detailed experimental protocols and quantitative data.

Introduction: The Rationale for 5-ALA Esterification

5-aminolevulinic acid (5-ALA) is a prodrug that, when administered, leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in malignant tissues.[1] This accumulation forms the basis of 5-ALA-based photodynamic therapy (PDT), a treatment modality that uses light to activate the photosensitizer, generating reactive oxygen species (ROS) that induce localized cell death.[1] Despite its promise, the high hydrophilicity of 5-ALA restricts its ability to cross the lipophilic stratum corneum and cellular membranes, thereby limiting its bioavailability and efficacy, particularly in deeper or more resilient tumors.[2]

To address this challenge, researchers have focused on modifying the 5-ALA molecule to enhance its lipophilicity. The most successful strategy to date has been the esterification of the carboxylic acid group of 5-ALA with various alcohols.[2] These 5-ALA esters are more lipophilic than the parent compound, allowing for improved tissue penetration and cellular uptake. Once inside the cell, non-specific esterases are thought to hydrolyze the ester bond, releasing 5-ALA to enter the heme synthesis pathway and induce PpIX accumulation.[3] This approach has led to the development of clinically approved 5-ALA esters, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), for various dermatological and oncological applications.[4][5]

Physicochemical Properties of 5-ALA Esters

The primary driver for the synthesis of 5-ALA esters is the enhancement of lipophilicity to improve membrane permeability. This is quantitatively assessed by the octanol/water partition coefficient (Log P), where a higher value indicates greater lipid solubility. The length of the alkyl chain in the ester group directly correlates with the lipophilicity of the molecule.

| Compound | Log P (Octanol/Water) |

| 5-Aminolevulinic Acid (5-ALA) | -2.30 |

| Methyl 5-Aminolevulinate (MAL) | -1.10 |

| Propyl 5-Aminolevulinate | -0.10 |

| Butyl 5-Aminolevulinate | 0.40 |

| Hexyl 5-Aminolevulinate (HAL) | 1.40 |

| Octyl 5-Aminolevulinate | 2.40 |

Synthesis of 5-ALA Esters

The synthesis of 5-ALA esters is typically achieved through Fischer esterification, where 5-ALA hydrochloride is reacted with the corresponding alcohol in the presence of an acid catalyst.

Detailed Experimental Protocol: Synthesis of 5-Aminolevulinic Acid Hexyl Ester Hydrochloride

This protocol describes a common method for the synthesis of 5-ALA hexyl ester hydrochloride.

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Anhydrous n-hexanol

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminolevulinic acid hydrochloride in an excess of anhydrous n-hexanol. The flask should be equipped with a magnetic stir bar and a reflux condenser.

-

Acid Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred suspension at 0°C (ice bath). Alternatively, bubble dry hydrogen chloride gas through the mixture. This step should be performed in a well-ventilated fume hood as it generates corrosive gases.

-

Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-hexanol and volatile byproducts using a rotary evaporator.

-

Precipitation and Isolation: The resulting oily residue is triturated with anhydrous diethyl ether to precipitate the 5-ALA hexyl ester hydrochloride as a solid.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield the final 5-aminolevulinic acid hexyl ester hydrochloride.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro and In Vivo Evaluation

The efficacy of 5-ALA esters is evaluated through a series of in vitro and in vivo experiments designed to measure PpIX accumulation, cellular toxicity upon photoactivation, and pharmacokinetic profiles.

Measurement of Protoporphyrin IX (PpIX) Fluorescence

The intracellular conversion of 5-ALA and its esters to PpIX can be quantified by measuring the characteristic red fluorescence of PpIX.

Experimental Protocol: In Vitro PpIX Fluorescence Measurement

Materials:

-

Cancer cell line of interest (e.g., human colon adenocarcinoma WiDr cells)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

5-ALA and 5-ALA ester solutions of known concentrations

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 1 M perchloric acid in 50% methanol)

-

Fluorescence spectrophotometer or microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Incubation with 5-ALA/Esters: Remove the culture medium and replace it with fresh medium containing various concentrations of 5-ALA or a 5-ALA ester. Incubate for a defined period (e.g., 4 hours).

-

Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with PBS to remove any extracellular compound.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis and PpIX extraction.

-

Fluorescence Measurement: Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer or microplate reader. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 635 nm.

-

Data Analysis: Normalize the fluorescence intensity to the total protein content in each well (determined by a protein assay like the BCA assay) to account for variations in cell number.

In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay

This assay determines the cell-killing efficacy of 5-ALA esters upon light activation.

Experimental Protocol: MTT Assay for PDT Cytotoxicity

Materials:

-

Cancer cell line

-

Culture medium

-

5-ALA and 5-ALA ester solutions

-

Light source with a specific wavelength (e.g., 635 nm laser or LED array)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with 5-ALA or a 5-ALA ester as described in the PpIX fluorescence assay.

-

Irradiation: After the incubation period and washing with PBS, add fresh culture medium to the wells. Irradiate the cells with a light source at a specific wavelength and light dose (J/cm²). Include non-irradiated control wells.

-

Post-Irradiation Incubation: Return the plate to the incubator and incubate for a further 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Pharmacokinetic Studies

Experimental Workflow for In Vivo Pharmacokinetic and Biodistribution Studies

Caption: Workflow for in vivo pharmacokinetic and biodistribution studies of 5-ALA esters.

Mechanism of Action: From Heme Synthesis to Cell Death

The mechanism of action of 5-ALA esters begins with their enhanced transport across the cell membrane due to their increased lipophilicity.

Cellular Uptake and Conversion to PpIX

Once inside the cell, it is hypothesized that intracellular esterases cleave the ester bond, releasing 5-ALA. This free 5-ALA then enters the heme biosynthesis pathway, leading to the accumulation of PpIX.

Heme Biosynthesis Pathway and PpIX Accumulation

Caption: The heme biosynthesis pathway illustrating the conversion of 5-ALA esters to PpIX.

Photodynamic Action and Cell Death Pathways

Upon irradiation with light of an appropriate wavelength (typically in the red region of the spectrum), PpIX is excited from its ground state to a triplet state. This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS. These ROS can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.

Signaling Pathways in 5-ALA PDT-Induced Cell Death

Caption: Major cell death pathways induced by 5-ALA PDT.

Conclusion and Future Directions

The development of 5-ALA esters represents a significant advancement in the field of photodynamic therapy. By enhancing the lipophilicity of the parent compound, these derivatives have demonstrated improved cellular uptake and PpIX production, leading to greater therapeutic efficacy in various preclinical and clinical settings. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of 5-ALA esters, along with detailed experimental protocols to aid researchers in this field.

Future research will likely focus on the development of novel 5-ALA derivatives with even greater tumor selectivity and reduced side effects. This may involve the conjugation of 5-ALA to tumor-targeting moieties or the development of enzyme-activatable prodrugs. Furthermore, a deeper understanding of the intricate cell death signaling pathways activated by 5-ALA PDT will pave the way for combination therapies that can overcome treatment resistance and improve patient outcomes. The continued exploration of 5-ALA esters and their derivatives holds immense promise for the future of cancer therapy.

References

- 1. Pharmacokinetics of 5-aminolevulinic-acid-induced porphyrins in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of 5-ALA esters derivatives in hairless mice skin homogenate and in vivo PpIX accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of 5-aminolevulinic acid and its hexylester mediated photodynamic action on human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the pharmacokinetics of topically applied 5-aminolevulinic acid and two of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALA and ALA hexyl ester induction of porphyrins after their systemic administration to tumour bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

5-ALA Benzyl Ester Hydrochloride for Photodetection of Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminolevulinic acid (5-ALA) has emerged as a significant tool in the photodetection of cancerous tissues. Its utility stems from its role as a metabolic precursor to the fluorescent molecule Protoporphyrin IX (PpIX), which preferentially accumulates in neoplastic cells. However, the hydrophilic nature of 5-ALA can limit its cellular uptake. To overcome this, lipophilic derivatives such as 5-ALA benzyl ester hydrochloride have been developed. This technical guide provides a comprehensive overview of the core principles, experimental data, and methodologies related to the use of 5-ALA benzyl ester hydrochloride for the photodetection of cancer. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of oncology.

Introduction: The Rationale for 5-ALA Benzyl Ester in Photodetection

Photodynamic diagnosis (PDD) relies on the selective accumulation of a photosensitizer in tumor tissue, which, upon excitation with light of a specific wavelength, emits fluorescence, allowing for real-time visualization of malignant areas. 5-ALA is a prodrug that leverages the endogenous heme synthesis pathway to produce the photosensitizer PpIX.[1][2] Cancer cells exhibit altered enzymatic activity in this pathway, leading to a higher accumulation of PpIX compared to normal cells.[3]

While effective, the clinical application of 5-ALA can be hampered by its limited ability to cross cell membranes due to its hydrophilic nature. Esterification of 5-ALA, for instance with a benzyl group, increases its lipophilicity. This enhanced lipophilicity is believed to facilitate passive diffusion across the cell membrane, leading to more efficient intracellular delivery of the 5-ALA moiety.[4] Once inside the cell, ubiquitous intracellular esterases are thought to hydrolyze the ester bond, releasing 5-ALA to enter the heme synthesis pathway and produce PpIX. This approach can lead to significant PpIX accumulation in tumor cells even at lower concentrations and with shorter incubation times compared to the parent 5-ALA compound.[4]

Mechanism of Action: From Prodrug to Fluorescent Signal

The photodetection of cancer using 5-ALA benzyl ester hydrochloride is a multi-step process that begins with the administration of the compound and culminates in the emission of fluorescent light from cancerous tissues.

Signaling Pathway: Heme Synthesis and PpIX Accumulation

The following diagram illustrates the key steps of the heme synthesis pathway and the role of 5-ALA.

Caption: Heme synthesis pathway and mechanism of 5-ALA benzyl ester-induced fluorescence.

Quantitative Data on 5-ALA Benzyl Ester and Other Esters

While specific quantitative data for 5-ALA benzyl ester hydrochloride is limited in publicly available literature, studies on other long-chain 5-ALA esters provide valuable insights into their enhanced efficacy compared to 5-ALA. The following tables summarize key findings.

Table 1: In Vitro Efficacy of 5-ALA Esters in Cancer Cell Lines

| 5-ALA Ester | Cell Line | Concentration for Equivalent PpIX Production to 1mM 5-ALA | Incubation Time (hours) | Fold Increase in Efficacy (approx.) | Reference |

| Benzyl | SW480 (colon carcinoma) | 0.12 - 0.6 mM (produces PpIX accumulation) | 3 | - | [5] |

| Hexyl | QGY (hepatoma) | 0.2 mM | Not specified | 10x | [6] |

| Heptyl | WiDr (colon adenocarcinoma) | 0.01 mM | 4 | 100x | [1] |

| Octyl | WiDr (colon adenocarcinoma) | Not specified | Not specified | 30-150x | [7] |

Table 2: In Vivo Administration of 5-ALA Benzyl Ester

| Animal Model | Tumor Model | Administration Route | Dosage | Time to Observation | Key Finding | Reference |

| Female CBA/Gy mouse | CaNT tumour | Intravenous (i.v.) | 31 mg/kg | 1 hour | Dose-dependent reduction in tumor porphyrin levels. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 5-ALA benzyl ester hydrochloride for cancer photodetection.

In Vitro PpIX Fluorescence Analysis in Cancer Cells

This protocol outlines the steps to assess the induction of PpIX fluorescence in a cancer cell line after treatment with 5-ALA benzyl ester hydrochloride.

Experimental Workflow: In Vitro Fluorescence Analysis

Caption: Workflow for in vitro analysis of 5-ALA benzyl ester-induced fluorescence.

Materials:

-

Cancer cell line (e.g., SW480 colon carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-ALA benzyl ester hydrochloride

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~405 nm, emission >600 nm)

-

Imaging software for quantitative analysis

Procedure:

-

Cell Seeding: Seed the cancer cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips) at a density that allows for adherence and growth. Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of 5-ALA Benzyl Ester Solution: Prepare a stock solution of 5-ALA benzyl ester hydrochloride in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations (e.g., 0.1, 0.5, 1 mM) in serum-free culture medium immediately before use.

-

Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the different concentrations of 5-ALA benzyl ester hydrochloride to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells for a specific period (e.g., 3 hours) at 37°C and 5% CO₂.

-

Washing: After incubation, remove the treatment medium and wash the cells three times with PBS to remove any extracellular compound.

-

Fluorescence Microscopy: Mount the coverslips on a microscope slide with a drop of PBS. Observe the cells under a fluorescence microscope.

-

Excitation: Use a violet/blue light source with an excitation filter centered around 405 nm.

-

Emission: Use a long-pass filter to collect the red fluorescence of PpIX (typically >600 nm).

-

-

Image Acquisition and Analysis: Capture fluorescence and bright-field images of the cells. Use imaging software to quantify the mean fluorescence intensity per cell or per unit area. Compare the fluorescence intensity between different concentrations and the control group.

In Vivo Photodetection of Tumors in a Mouse Model

This protocol describes a general procedure for evaluating the tumor-localizing properties of 5-ALA benzyl ester hydrochloride in a xenograft mouse model.

Experimental Workflow: In Vivo Tumor Photodetection

Caption: Workflow for in vivo photodetection of tumors using 5-ALA benzyl ester.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor induction (e.g., U87 glioblastoma cells)

-

5-ALA benzyl ester hydrochloride sterile solution for injection

-

In vivo fluorescence imaging system with appropriate excitation and emission filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).

-

Compound Administration: Prepare a sterile solution of 5-ALA benzyl ester hydrochloride in a vehicle suitable for intravenous injection (e.g., saline with a small amount of a solubilizing agent). Administer the solution to the tumor-bearing mice via tail vein injection at a specific dose (e.g., 31 mg/kg).

-

Time for Biodistribution: Allow a predetermined amount of time (e.g., 1 hour) for the compound to distribute and be metabolized into PpIX.

-

In Vivo Fluorescence Imaging:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in the in vivo imaging system.

-

Acquire fluorescence images using an excitation wavelength around 405 nm and an emission filter to capture the red fluorescence of PpIX.

-

Acquire a bright-field or white-light image for anatomical reference.

-

-

Image Analysis:

-

Use the imaging software to draw regions of interest (ROIs) over the tumor and an area of normal adjacent tissue (e.g., muscle).

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-normal tissue fluorescence ratio (T/N ratio) to assess the tumor selectivity of the agent.

-

-

Ex Vivo Analysis (Optional): After in vivo imaging, the mouse can be euthanized, and the tumor and other organs can be excised for ex vivo fluorescence imaging to confirm the in vivo findings and for histological analysis to correlate fluorescence with tumor morphology.

Discussion and Future Directions

5-ALA benzyl ester hydrochloride holds promise as a valuable tool for the photodetection of cancer. Its enhanced lipophilicity offers a potential advantage over the parent 5-ALA compound, potentially leading to improved tumor visualization and, consequently, more precise surgical resection. The preclinical data, although limited for the benzyl ester specifically, suggest that long-chain esters are more efficient at inducing PpIX fluorescence in cancer cells.

Future research should focus on several key areas:

-

Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to quantify the uptake, hydrolysis rate, and PpIX conversion of 5-ALA benzyl ester hydrochloride in various cancer models.

-

Direct Comparative Studies: Head-to-head comparisons of 5-ALA benzyl ester with 5-ALA and other esters in the same in vitro and in vivo models are crucial to definitively establish its relative efficacy.

-

Optimization of Dosing and Timing: Further investigation is required to determine the optimal dose and time interval between administration and imaging to maximize the tumor-to-normal tissue contrast.

-

Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of 5-ALA benzyl ester hydrochloride for fluorescence-guided surgery in cancer patients.

Conclusion

5-ALA benzyl ester hydrochloride represents a logical progression in the development of agents for photodynamic diagnosis. By addressing the limitation of cellular uptake of 5-ALA, it has the potential to enhance the sensitivity and specificity of cancer detection. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 5. Frontiers | 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]

- 6. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and formula of Benzyl 5-amino-4-oxopentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 5-amino-4-oxopentanoate hydrochloride, an ester of 5-aminolevulinic acid (5-ALA), is a pivotal compound in the field of photodynamic therapy (PDT). As a second-generation photosensitizer precursor, it offers enhanced lipophilicity compared to 5-ALA, facilitating its passage through cellular membranes. This guide provides a comprehensive overview of its chemical structure, formula, and significant role in oncological research. It details its mechanism of action, involving the intracellular synthesis of the potent photosensitizer Protoporphyrin IX (PpIX), and presents experimental protocols for its synthesis, analysis, and application in PDT. This document is intended to be a critical resource for researchers and professionals in drug development, offering a consolidated source of technical information to support and inspire further investigation into this promising molecule.

Chemical Structure and Properties

Benzyl 5-amino-4-oxopentanoate hydrochloride, also known by its synonym 5-Aminolevulinic acid benzyl ester hydrochloride, is a white crystalline powder.[1][2] Its hydrochloride form enhances its solubility, making it more amenable for use in laboratory and clinical research settings.[2]

Chemical Formula: C₁₂H₁₅NO₃·HCl[3]

Molecular Weight: 257.71 g/mol [3]

CAS Number: 163271-32-7[3]

Synonyms: 5-Aminolevulinic acid benzyl ester hydrochloride, Benzyl-ALA hydrochloride[3]

Storage Conditions: For optimal stability, the compound should be stored at -20°C and protected from light.[4]

The chemical structure of Benzyl 5-amino-4-oxopentanoate hydrochloride is characterized by a pentanoic acid backbone with an amino group at the 5th position and a ketone at the 4th position. The carboxylic acid is esterified with a benzyl group, a modification that significantly increases the molecule's lipophilicity compared to its parent compound, 5-aminolevulinic acid.

Mechanism of Action in Photodynamic Therapy

The therapeutic efficacy of Benzyl 5-amino-4-oxopentanoate hydrochloride in photodynamic therapy stems from its role as a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[5] The benzyl ester group facilitates the uptake of the molecule into tumor cells. Once inside the cell, endogenous esterases cleave the benzyl group, releasing 5-aminolevulinic acid (5-ALA). This exogenous 5-ALA then enters the heme biosynthesis pathway.

In cancer cells, the activity of the enzyme ferrochelatase, which converts PpIX into heme, is often lower than in healthy cells.[5] This enzymatic bottleneck leads to a preferential accumulation of the highly photosensitive PpIX in malignant tissues.[5]

Upon exposure to light of a specific wavelength (typically in the red region, around 630-635 nm), the accumulated PpIX is excited from its ground state to a triplet state. This excited state of PpIX can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the tumor cells.[5][6]

The signaling pathway for the conversion of Benzyl 5-amino-4-oxopentanoate hydrochloride to PpIX and the subsequent photodynamic effect is illustrated below.

Experimental Protocols

Synthesis of Benzyl 5-amino-4-oxopentanoate Hydrochloride

While a definitive, publicly available, step-by-step protocol for the synthesis of Benzyl 5-amino-4-oxopentanoate hydrochloride is not readily found in peer-reviewed literature, the general approach involves the esterification of 5-aminolevulinic acid with benzyl alcohol. A plausible synthetic route, based on general organic chemistry principles and similar preparations, is outlined below. It is crucial to note that this is a generalized procedure and would require optimization for yield and purity.

Materials:

-

5-aminolevulinic acid hydrochloride

-

Benzyl alcohol

-

Thionyl chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Diethyl ether

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Suspend 5-aminolevulinic acid hydrochloride in an excess of benzyl alcohol in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with benzyl alcohol to form the esterification agent in situ.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding an excess of diethyl ether to the reaction mixture.

-

Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted benzyl alcohol and other impurities.

-

Dry the resulting white solid under vacuum to yield Benzyl 5-amino-4-oxopentanoate hydrochloride.

Purification:

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of Benzyl 5-amino-4-oxopentanoate hydrochloride and its conversion to 5-ALA can be performed using reverse-phase HPLC. A general method, adaptable for this compound, is described below.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is typically used. The exact gradient program would need to be optimized for baseline separation of the analyte from impurities and other components.

Sample Preparation:

-

Prepare a stock solution of Benzyl 5-amino-4-oxopentanoate hydrochloride in a suitable solvent (e.g., methanol or the mobile phase).

-

For analysis of cellular uptake or conversion, cell lysates can be prepared and deproteinized (e.g., with acetonitrile or perchloric acid) before injection.

Detection:

-

UV detection can be performed at a wavelength where the benzyl group absorbs (e.g., ~254 nm).

-

For more sensitive detection of the released 5-ALA, pre-column derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA) can be employed, followed by fluorescence detection.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol outlines a method to quantify the intracellular accumulation of PpIX in cancer cells following treatment with Benzyl 5-amino-4-oxopentanoate hydrochloride.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Benzyl 5-amino-4-oxopentanoate hydrochloride

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Benzyl 5-amino-4-oxopentanoate hydrochloride for different incubation times (e.g., 2, 4, 8, 24 hours).

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the extracellular compound.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.

-

Normalize the fluorescence intensity to the total protein concentration of the lysate to account for variations in cell number.

The experimental workflow for evaluating PpIX accumulation and subsequent phototoxicity is depicted below.

Quantitative Data

The following tables summarize key quantitative parameters related to Benzyl 5-amino-4-oxopentanoate hydrochloride and its application in PDT.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃·HCl |

| Molecular Weight | 257.71 g/mol |

| Appearance | White crystalline powder |

| Storage Temperature | -20°C |

Table 2: Representative Experimental Parameters for PpIX Detection

| Parameter | Value |

| Excitation Wavelength | ~405 nm |

| Emission Wavelength | ~635 nm |

| HPLC Column | C18 Reverse-Phase |

| Typical Mobile Phase | Acetonitrile/Water with acid modifier |

Conclusion

Benzyl 5-amino-4-oxopentanoate hydrochloride stands as a compound of significant interest for the advancement of photodynamic therapy. Its enhanced cellular uptake, leading to the selective accumulation of Protoporphyrin IX in tumor tissues, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this and similar 5-ALA esters. Future research should focus on optimizing synthetic routes, conducting detailed pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a wider range of cancer models. The continued development of such targeted photosensitizer prodrugs holds the key to improving the precision and effectiveness of cancer treatment.

References

5-Aminolevulinic acid benzyl ester hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Chemical Identity and Properties

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the heme biosynthesis pathway. Its benzyl ester hydrochloride derivative is a synthetically modified version designed to enhance cellular uptake and efficacy in photodynamic applications. The key specifications of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 163271-32-7 | [1][2] |

| Molecular Formula | C12H16ClNO3 | [1][2] |

| Molecular Weight | 257.71 g/mol | [1][2] |

| Appearance | Crystalline solid | |

| Storage and Handling | Store at -20°C, desiccated and protected from light. | [3] |

Mechanism of Action and Signaling Pathway

The primary application of 5-Aminolevulinic acid benzyl ester hydrochloride is in photodynamic therapy (PDT) and fluorescence-guided surgery. Its mechanism of action is centered on the intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX).

Exogenously administered 5-ALA esters are believed to passively diffuse across the cell membrane due to their increased lipophilicity compared to 5-ALA, which is transported by specific carriers.[4][5] Once inside the cell, endogenous esterases are thought to hydrolyze the benzyl ester, releasing 5-ALA. This 5-ALA then enters the heme synthesis pathway, leading to a significant accumulation of PpIX, a potent photosensitizer.[6][7]

In cancerous cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is often reduced. This enzymatic bottleneck leads to the preferential accumulation of PpIX in tumor cells compared to healthy tissue.[6]

Upon excitation with light of a specific wavelength (typically in the blue or red region of the spectrum), PpIX generates reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cancer cells.[8][9]

Experimental Protocols

While specific, detailed protocols for 5-Aminolevulinic acid benzyl ester hydrochloride are not abundantly available in the public literature, the following methodologies are based on established procedures for 5-ALA and its other ester derivatives and can be adapted for research purposes.

In Vitro Protoporphyrin IX (PpIX) Accumulation Assay

This protocol outlines a method to quantify the intracellular accumulation of PpIX in a cancer cell line following incubation with 5-ALA benzyl ester hydrochloride.

1. Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., colon, glioma, or cervical cancer cell lines) in appropriate media and conditions.[1][10]

-

Seed cells in 24-well plates at a density that ensures they are near confluency at the time of the experiment.

2. Compound Preparation and Incubation:

-

Prepare a stock solution of 5-Aminolevulinic acid benzyl ester hydrochloride. While specific solubility data is limited, related compounds are often dissolved in DMSO or a suitable buffer.[11]

-

Dilute the stock solution in serum-free and phenol red-free cell culture medium to achieve the desired final concentrations (a typical starting range for 5-ALA esters is 0.1 mM to 1 mM).

-

Remove the culture medium from the cells and incubate them with the compound-containing medium in the dark for a specified period (e.g., 4 hours).

3. PpIX Fluorescence Quantification:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Add a lysis buffer to the cells to release the intracellular contents.

-

Measure the fluorescence of the cell lysate using a spectrofluorometer. The excitation wavelength for PpIX is typically around 405 nm, and the emission is measured at approximately 635 nm.[12]

-

Normalize the fluorescence intensity to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

In Vitro Photodynamic Therapy (PDT) Protocol

This protocol describes a general procedure for assessing the phototoxic effects of 5-ALA benzyl ester hydrochloride on cancer cells in culture.

1. Cell Seeding and Compound Incubation:

-

Follow the same cell seeding and incubation procedures as described in the PpIX accumulation assay.

2. Light Irradiation:

-

After the incubation period, replace the compound-containing medium with fresh, phenol red-free medium.

-

Irradiate the cells with a light source of a specific wavelength (e.g., a 635 nm laser or LED array).[9]

-

The light dose (fluence) is a critical parameter and should be optimized for the specific cell line and experimental setup (a common starting range is 1 to 20 J/cm²).[13]

3. Cell Viability Assessment:

-

Following irradiation, return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.

-

Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to control cells (untreated or treated with light only) to determine the phototoxic efficacy of the compound.

References

- 1. echemi.com [echemi.com]

- 2. appchemical.com [appchemical.com]

- 3. goldbio.com [goldbio.com]

- 4. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jcadonline.com [jcadonline.com]

- 9. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-ALA benzyl ester hydrochloride - CAS:163271-32-7 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

- 11. carlroth.com [carlroth.com]

- 12. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on 5-ALA Benzyl Ester Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on 5-aminolevulinic acid (5-ALA) benzyl ester hydrochloride derivatives, providing a comprehensive overview of their synthesis, characterization, and early biological evaluation. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of photodynamic therapy (PDT) agents and other targeted therapeutics.

Introduction to 5-ALA and its Ester Derivatives

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a key precursor in the biosynthesis of heme.[1] Exogenous administration of 5-ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[2] This selective accumulation forms the basis of 5-ALA-based photodynamic therapy (PDT), where subsequent irradiation with light of a specific wavelength triggers the generation of reactive oxygen species (ROS), leading to localized cell death.[3]

Despite its therapeutic potential, the clinical application of 5-ALA is hampered by its low lipophilicity, which limits its ability to penetrate biological membranes. To address this limitation, early research focused on the synthesis of more lipophilic ester derivatives of 5-ALA.[4] Esterification of the carboxylic acid moiety of 5-ALA, particularly with lipophilic alcohols like benzyl alcohol, was hypothesized to enhance cellular uptake and, consequently, the efficiency of PpIX accumulation. This guide focuses on the early research and development of one such derivative: 5-ALA benzyl ester hydrochloride.

Synthesis and Characterization

A plausible synthetic route involves the reaction of 5-aminolevulinic acid hydrochloride with benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride, often with azeotropic removal of water to drive the reaction to completion. Another approach described in the patent literature for other 5-ALA esters involves the catalytic hydrogenation of N-benzyl protected precursors.[5]

Table 1: Physicochemical Properties of 5-ALA Benzyl Ester Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | Benzyl 5-amino-4-oxopentanoate hydrochloride | [6] |

| CAS Number | 163271-32-7 | [7] |

| Molecular Formula | C₁₂H₁₆ClNO₃ | [6][7] |

| Molecular Weight | 257.71 g/mol | [7] |

Note: Detailed experimental protocols for the synthesis and full spectral characterization data (NMR, IR, MS) from early research publications are not extensively available in the public domain. The information provided is based on general chemical knowledge and available data from chemical suppliers and patent literature.

Experimental Protocols

General In Vitro Photodynamic Therapy (PDT) Protocol

Early in vitro studies on 5-ALA derivatives aimed to quantify their ability to induce PpIX accumulation and subsequent phototoxicity in cancer cell lines. A typical experimental workflow is outlined below.[8]

Workflow for In Vitro PDT Efficacy Testing

Quantification of Protoporphyrin IX (PpIX)

The primary measure of the effectiveness of 5-ALA derivatives in early research was the quantification of intracellular PpIX accumulation. This was typically achieved using fluorescence spectroscopy.

-

Cell Lysis: After incubation with the 5-ALA derivative, cells are washed and lysed to release intracellular components.

-

Fluorescence Measurement: The fluorescence of the cell lysate is measured using a spectrofluorometer, with an excitation wavelength around 405 nm and an emission peak for PpIX typically observed at approximately 635 nm.[9]

-

Normalization: The fluorescence intensity is often normalized to the total protein content of the cell lysate to account for variations in cell number.

Biological Activity and Data

Early research consistently demonstrated that lipophilic esters of 5-ALA, including the benzyl ester, were more effective at inducing PpIX accumulation in cancer cells compared to 5-ALA itself.[1] This enhanced activity is attributed to the increased ability of the esterified compounds to cross cell membranes.

Table 2: Comparative Efficacy of 5-ALA and its Ester Derivatives in Inducing PpIX Accumulation in Human Cancer Cell Lines

| Cell Line | Compound | Concentration for Max. PpIX Accumulation | Fold Reduction in Concentration vs. 5-ALA | Reference(s) |

| WiDr (colon adenocarcinoma) | 5-ALA | ~1 mM | - | [10] |

| 5-ALA hexyl ester | ~0.05-0.1 mM | 10-20 | [10] | |

| 5-ALA heptyl ester | ~0.05-0.1 mM | 10-20 | [10] | |

| 5-ALA octyl ester | ~0.05-0.1 mM | 10-20 | [10] | |

| NHIK 3025 (cervical carcinoma) | 5-ALA | Not specified | - | [11] |

| Long-chain (C6-C8) ALA esters | Not specified | 30-150 | [11] |

Note: While direct quantitative data for 5-ALA benzyl ester from these specific early comparative studies was not found, the data for long-chain aliphatic esters provide strong evidence for the principle that increased lipophilicity enhances PpIX induction efficiency. A study on human high-grade glioma spheroids did show greater cytotoxicity with hexyl-ALA and benzyl-ALA compared to 5-ALA and methyl-ALA under the same conditions.

Mechanism of Action: The Heme Biosynthesis Pathway

The therapeutic effect of 5-ALA and its derivatives is mediated through the endogenous heme synthesis pathway. The administered prodrug is converted into the active photosensitizer, PpIX.

Heme Biosynthesis Pathway and the Role of Exogenous 5-ALA

Exogenously supplied 5-ALA or its esters bypass the rate-limiting step of ALA synthase, which is normally under feedback inhibition by heme. This leads to a buildup of PpIX, as the final enzymatic step, the insertion of iron by ferrochelatase, becomes the new rate-limiting step.

Conclusion

Early research into 5-ALA benzyl ester hydrochloride and other lipophilic derivatives laid the critical groundwork for the development of more effective photosensitizing agents for photodynamic therapy. The core principle established by these studies is that increasing the lipophilicity of 5-ALA through esterification significantly enhances its cellular uptake and subsequent conversion to the photosensitizer protoporphyrin IX. This allows for the use of lower drug concentrations to achieve the same or greater therapeutic effect compared to the parent compound, 5-ALA. While detailed synthetic and characterization data from the earliest studies are not always readily accessible, the foundational biological data clearly demonstrated the potential of this class of compounds, paving the way for further development and clinical investigation in the field of photodynamic therapy.

References

- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]